1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
1-chloro-4-hydroxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-6-4-2-1-3-5(6)8(13)7(12-9)10(14)15/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMAIKNSCFJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452182 | |
| Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223388-21-4 | |
| Record name | 1-Chloro-4-hydroxy-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223388-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gas-phase Reaction and Mass Spectrometric Analysis (Research Study)
A 2008 study investigated the gas-phase behavior of substituted isoquinolines, including this compound, providing insights into its formation and stability under reaction conditions relevant to synthesis and analysis.
- The protonated molecule of the compound was dissociated yielding the methyleneamide cation intermediate.
- Subsequent dissociation involved elimination of hydrogen cyanide (HCN) and addition of oxygen, forming the protonated acid.
- These transformations were supported by tandem mass spectrometry and methyl ester derivatives, indicating the compound can be prepared and characterized via methyl ester intermediates.
- The study also noted the reversible loss and re-addition of water in MS3 experiments, which suggests potential equilibrium processes during preparation or purification.
This indicates that methyl ester intermediates of this compound can be synthesized and then hydrolyzed to obtain the free acid.
Preparation of 4-Hydroxy-quinoline-3-carboxylic Acids (Patent EP0245690A1)
This patent describes a process relevant to preparing 4-hydroxy-quinoline-3-carboxylic acids, which are structural analogs of isoquinoline derivatives:
- Enamines are synthesized from enol ethers and amines, which upon cyclization yield 4-hydroxy-quinoline-3-carboxylic acids.
- Cyclization is carried out at 60-300 °C, preferably 80-180 °C, in solvents such as dimethylformamide or sulfolane.
- The process allows for functional group tolerance and can be modified to introduce chloro substituents at the 1-position by appropriate selection of starting materials or post-synthetic chlorination.
This method provides a robust synthetic route to the hydroxyquinoline carboxylic acid core, which can be tailored to produce 1-chloro substituted derivatives.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
Intermediate Formation: The methyl ester of this compound is a useful intermediate that facilitates purification and characterization before hydrolysis to the acid form.
Chlorination: Selective chlorination at the 1-position can be achieved either by starting from chlorinated precursors or by post-synthetic electrophilic substitution under controlled conditions.
Hydroxylation: The 4-hydroxy group is typically introduced via cyclization mechanisms or oxidation steps during ring formation.
Oxidation and Carboxylation: Potassium permanganate oxidation is a common and effective method to introduce or modify carboxylic acid groups on quinoline/isoquinoline derivatives.
Reaction Conditions: Mild to moderate temperatures (25-105 °C) and aqueous or organic solvents are preferred to maintain functional group integrity and improve yields.
Analytical Characterization: Tandem mass spectrometry and high-resolution MSn techniques are essential for confirming structure and purity during synthesis.
Chemical Reactions Analysis
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-hydroxyisoquinoline-3-carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Organic Synthesis
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be modified into numerous derivatives with potential applications in pharmaceuticals and agrochemicals.
Proteomics and Biochemical Studies
The compound is utilized in proteomics research to investigate protein interactions and functions. Its structural properties enable it to interact with specific molecular targets such as enzymes and receptors, which can modulate the activity of these proteins. This has implications for understanding disease mechanisms and developing therapeutic strategies.
Pharmaceutical Development
Research indicates that derivatives of this compound have potential as therapeutic agents. For instance, compounds derived from this structure have been studied for their ability to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer progression . The inhibition of NF-κB can lead to reduced expression of inflammatory cytokines, making these compounds candidates for treating inflammatory diseases and certain cancers .
Industrial Applications
In addition to its research applications, this compound is also used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Study 1: NF-κB Inhibition
A study demonstrated that compounds based on this compound effectively inhibited NF-κB dependent gene expression in human cells. The results showed a dose-dependent decrease in the secretion of inflammatory cytokines IL-6 and IL-8 when treated with these compounds. This suggests potential therapeutic applications in managing inflammatory conditions .
Case Study 2: Synthesis of Derivatives
Research on the synthesis of various derivatives of this compound revealed that modifications to the chloro or hydroxy groups significantly affected the biological activity of the resulting compounds. This highlights the importance of structural variations in developing effective therapeutics.
Mechanism of Action
The mechanism of action of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on the structural features of 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid, hypothetical comparisons can be drawn to the following classes of compounds:
Chlorinated Isoquinoline Derivatives
- 1-Chloroisoquinoline-3-carboxylic Acid: Lacks the 4-hydroxyl group, which may reduce hydrogen-bonding capacity and solubility compared to the target compound. The absence of the hydroxyl group could also alter biological activity.
- 4-Chloro-1-hydroxyisoquinoline-3-carboxylic Acid: A positional isomer with chlorine and hydroxyl groups swapped. This substitution could significantly affect electronic distribution and intermolecular interactions.
Hydroxylated Isoquinoline Derivatives
- 4-Hydroxyisoquinoline-3-carboxylic Acid: Missing the 1-chloro substituent, this compound may exhibit lower electrophilicity and altered reactivity in substitution reactions.
Quinoline Analogues
- 8-Hydroxyquinoline-2-carboxylic Acid: A quinoline-based analogue with similar functional groups. Quinoline scaffolds generally exhibit different electronic properties compared to isoquinolines due to the fused benzene-pyridine ring arrangement.
Hypothetical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₆ClNO₃ | 223.61 | 1-Cl, 4-OH, 3-COOH | Medicinal chemistry, catalysis |
| 1-Chloroisoquinoline-3-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | 1-Cl, 3-COOH | Organic synthesis |
| 4-Hydroxyisoquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 4-OH, 3-COOH | Antioxidant research |
Research Findings and Limitations
The available evidence lacks peer-reviewed studies or comparative analyses of this compound. Key gaps include:
- Biological Activity: No information on antibacterial, anticancer, or enzyme-inhibitory properties.
- Synthetic Routes : Details on preparation methods or yields are absent.
Biological Activity
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid (CAS No. 223388-21-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a chloro group, a hydroxy group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in drug development .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : The compound has shown efficacy against Hepatitis B Virus (HBV) replication in cell assays, with effective concentrations (EC50) reported in the low micromolar range (1.1–7.7 μM) .
- Enzyme Inhibition : It has been utilized in proteomics research to study protein interactions and functions, indicating potential as an enzyme inhibitor .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited HBV replication with low cytotoxicity, suggesting a favorable selectivity index (SI) .
- Mechanistic Insights : Research exploring the compound's interaction with hypoxia-inducible factors (HIFs) revealed its role in modulating gene expression under hypoxic conditions, which is crucial for cellular adaptation to low oxygen levels .
Data Table: Biological Activity Summary
| Activity Type | Observations | EC50 (μM) | Cytotoxicity |
|---|---|---|---|
| Antiviral | Inhibition of HBV replication | 1.1 - 7.7 | Low |
| Enzyme Inhibition | Interaction with target proteins | N/A | N/A |
| HIF Modulation | Influence on gene expression | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-4-hydroxyisoquinoline-3-carboxylic acid, and how can purity be optimized?
- Methodology : A common approach involves cyclocondensation of substituted anilines with chloro-substituted diketones or aldehydes in glacial acetic acid, followed by hydrolysis to yield the carboxylic acid group. For purity optimization, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are effective. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Critical Consideration : Chlorine substitution at position 1 may require regioselective halogenation using POCl₃ or PCl₅ under anhydrous conditions to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) typically shows a singlet for the hydroxyl proton (~δ 12.5 ppm) and aromatic protons (δ 7.5–8.8 ppm). ¹³C NMR confirms the carboxylic acid carbonyl at ~δ 168 ppm .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) should exhibit [M–H]⁻ peaks matching the molecular formula (e.g., C₁₀H₅ClNO₃⁻, calculated m/z 228.997) .
- Data Validation : Compare with structurally analogous compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate for spectral benchmarking .
Q. What are the stability profiles and recommended storage conditions?
- Stability : The compound is hygroscopic and prone to decarboxylation under prolonged exposure to heat (>80°C) or acidic/basic conditions. Stability studies (TGA/DSC) indicate decomposition onset at ~180°C .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C, with desiccants (silica gel) to prevent hydrolysis. Avoid light exposure to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict reactivity in substitution reactions at the chloro and hydroxyl positions?
- Methodology : Use DFT calculations (e.g., Gaussian 09, B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and Fukui indices. These models predict nucleophilic attack at the chloro position (f⁻ > 0.1) and electrophilic reactivity at the hydroxyl group, guiding functionalization strategies .
- Validation : Compare predicted reaction pathways with experimental outcomes, such as Suzuki coupling at the chloro position using Pd(PPh₃)₄ .
Q. What experimental designs resolve contradictions in reported solubility data across solvents?
- Methodology : Conduct equilibrium solubility studies (shake-flask method) in DMSO, ethanol, and phosphate buffer (pH 7.4) at 25°C. For example, if literature reports conflicting DMSO solubility, use UV-Vis spectroscopy (λmax ~320 nm) to quantify saturation points. Note that substituent effects (e.g., electron-withdrawing Cl) reduce solubility in nonpolar solvents .
- Troubleshooting : Solubility discrepancies may arise from polymorphic forms; characterize crystalline vs. amorphous phases via PXRD .
Q. How can bioactivity assays (e.g., enzyme inhibition) be optimized for derivatives of this compound?
- Methodology :
- Target Selection : Prioritize kinases (e.g., PIM1) or metalloenzymes (e.g., carbonic anhydrase) based on structural homology to known inhibitors (e.g., quinoline-3-carboxylates) .
- Assay Conditions : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination via nonlinear regression. Include positive controls (staurosporine for kinases) and validate with SPR for binding affinity .
Q. What strategies mitigate interference from the carboxylic acid group in metal-catalyzed cross-coupling reactions?
- Methodology : Protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) prior to reactions like Heck or Sonogashira coupling. Deprotect post-reaction with LiOH/THF-H₂O. For direct coupling, use Pd/Cu catalysts with bulky ligands (XPhos) to sterically shield the acid group .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s pKa and its impact on ionization in biological assays?
- Resolution : Perform potentiometric titration (GLpKa) in 0.15 M KCl to measure exact pKa values. Literature discrepancies may arise from solvent effects (e.g., DMSO vs. water). For example, the carboxylic acid pKa is ~2.8 in water but ~4.5 in 10% DMSO .
Q. Why do some studies report cytotoxicity in cancer cells while others show no activity?
- Analysis : Evaluate assay variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
